molecular formula C10H15NO4S B12612578 Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- CAS No. 916059-46-6

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-

Cat. No.: B12612578
CAS No.: 916059-46-6
M. Wt: 245.30 g/mol
InChI Key: XJOHRTOOZHTGLS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with a dimethoxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- typically involves the reaction of methanesulfonamide with a suitable phenyl derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.

Scientific Research Applications

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- can be compared with other similar compounds, such as:

    Methanesulfonamide: A simpler compound with a similar sulfonamide group but lacking the phenyl and dimethoxymethyl substitutions.

    N,N-Dimethylmethanesulfonamide: Another derivative with different substituents on the sulfonamide group.

    Sulfonamides: A broader class of compounds with varying substituents and applications.

The uniqueness of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Properties

CAS No.

916059-46-6

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-[3-(dimethoxymethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-14-10(15-2)8-5-4-6-9(7-8)11-16(3,12)13/h4-7,10-11H,1-3H3

InChI Key

XJOHRTOOZHTGLS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)NS(=O)(=O)C)OC

Origin of Product

United States

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